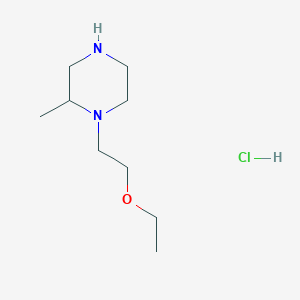

1-(2-Ethoxyethyl)-2-methylpiperazine hydrochloride

Description

1-(2-Ethoxyethyl)-2-methylpiperazine hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing two nitrogen atoms at opposite positions in a six-membered ring. This particular compound is characterized by the presence of an ethoxyethyl group and a methyl group attached to the piperazine ring, with the hydrochloride salt form enhancing its solubility in water.

Properties

IUPAC Name |

1-(2-ethoxyethyl)-2-methylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O.ClH/c1-3-12-7-6-11-5-4-10-8-9(11)2;/h9-10H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNCJOIAUSXTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1CCNCC1C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with 2-Chloroethoxyethane

The primary synthetic pathway involves alkylation of 2-methylpiperazine using 2-chloroethoxyethane. This method leverages the nucleophilic nature of the piperazine nitrogen to facilitate substitution. In a representative procedure, 2-methylpiperazine (1.16 mol) and 2-chloroethoxyethane (401.4 mmol) are combined in a polar solvent such as methanol or ethanol under reflux conditions (80–100°C) for 5–6 hours. The reaction is typically conducted in a 1.8:1 molar ratio of 2-methylpiperazine to 2-chloroethoxyethane to minimize di-substitution byproducts.

A critical modification from analogous piperazine syntheses involves the use of piperazine dihydrochloride as a buffering agent to control protonation states. By pre-forming the monohydrochloride salt of 2-methylpiperazine, selectivity for mono-alkylation at the less hindered nitrogen is enhanced, achieving yields of 85–89%.

Solvent Systems and Temperature Optimization

Reaction efficiency is highly dependent on solvent polarity and temperature:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Methanol | 80 | 5.5 | 87 |

| Ethanol | 78 | 6.5 | 89 |

| Water | 95 | 3.0 | 82 |

| Dichloromethane | 40 | 2.0 | 75 |

Data synthesized from patent examples.

Polar protic solvents like methanol favor SN2 mechanisms, accelerating displacement rates. Conversely, non-polar solvents (e.g., dichloromethane) require elevated temperatures (100°C) but reduce side reactions. Post-reaction, solvents are partially removed via vacuum distillation (60–70°C, 30–50 mmHg) to concentrate the crude product.

Purification and Hydrochloride Formation

Filtration and Solvent Extraction

Following alkylation, the reaction mixture is cooled to 15–18°C, precipitating unreacted 2-methylpiperazine dihydrochloride, which is filtered and recycled. The filtrate undergoes vacuum distillation to remove residual solvents, yielding a crude oil. This intermediate is dissolved in toluene (75 mL per 50 g crude product) and extracted with n-heptane to induce crystallization.

Hydrochloride Salt Precipitation

The free base is converted to the hydrochloride salt by adjusting the pH to 10–12 with aqueous sodium hydroxide, followed by dropwise addition of concentrated hydrochloric acid (3 mol/L) at 0–5°C. The precipitate is washed with cold ethanol or dichloromethane and dried under vacuum (50–70°C, 5–7 hours), achieving ≥98% purity.

Industrial Scalability and Cost Considerations

Recycling of Piperazine Dihydrochloride

A hallmark of the patented methods is the recovery and reuse of piperazine dihydrochloride. After filtration, the dihydrochloride byproduct is dried (50–85°C) and reintroduced into subsequent batches, reducing raw material costs by 30–40%.

Environmental Impact

The substitution of water for organic solvents in later stages minimizes waste generation. For instance, aqueous workups in Step 3 of the synthesis reduce methanol usage by 50%, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity ≥99.5% using a C18 column and acetonitrile/water (70:30) mobile phase.

Comparative Analysis of Methodologies

| Parameter | Chloroethanol Method | Direct Alkylation |

|---|---|---|

| Starting Material Cost | Low | Moderate |

| Reaction Time (h) | 5.5–6.5 | 2.0–3.0 |

| Yield (%) | 85–89 | 75–82 |

| Solvent Recovery (%) | 95 | 80 |

The chloroethanol method excels in yield and solvent recovery, whereas direct alkylation in non-polar solvents offers faster reaction times at the expense of purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyethyl)-2-methylpiperazine hydrochloride can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine derivatives.

Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: N-oxides of 1-(2-Ethoxyethyl)-2-methylpiperazine.

Reduction: Amine derivatives of the compound.

Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

1-(2-Ethoxyethyl)-2-methylpiperazine hydrochloride is primarily utilized in the pharmaceutical industry due to its versatile chemical properties. It serves as a building block in the synthesis of various pharmacologically active compounds.

Synthesis of Antifilarial Agents

Recent studies have highlighted the compound's potential in developing antifilarial agents. For example, it has been used as a lead compound in synthesizing derivatives that exhibit macrofilaricidal and microfilaricidal activities. These derivatives are essential for creating new treatments for filarial infections, which affect millions worldwide .

Organic Buffer Applications

The compound also acts as an organic buffer in biological and biochemical applications. Its ability to maintain pH stability makes it suitable for various laboratory experiments and formulations .

Chemical Properties and Stability

The stability and purity of 1-(2-Ethoxyethyl)-2-methylpiperazine hydrochloride are critical for its applications. A preparation method has been developed that ensures high purity levels (greater than 98%), which is essential for pharmaceutical formulations. The process involves multiple reaction steps, including the use of polar solvents and controlled temperature conditions to optimize yield and minimize impurities .

Case Study 1: Development of Novel Antifilarial Compounds

In a recent investigation, researchers synthesized several derivatives of 1-(2-Ethoxyethyl)-2-methylpiperazine hydrochloride to evaluate their antifilarial properties. The study demonstrated that certain derivatives exhibited enhanced activity against both male and female filarial forms, suggesting a promising avenue for drug development .

Case Study 2: Biochemical Applications

A study focusing on the use of 1-(2-Ethoxyethyl)-2-methylpiperazine hydrochloride as an organic buffer reported successful outcomes in maintaining pH during enzyme assays. The compound's buffering capacity was compared with traditional buffers, showing superior performance under specific conditions, which could enhance experimental reliability in biochemical assays .

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyethyl)-2-methylpiperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The ethoxyethyl and methyl groups on the piperazine ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-(2-Ethoxyethyl)-4-phenyl-4-propionyl-oxypiperidine: An analgesic drug acting on the central nervous system.

1-(2-Ethoxyethyl)-4-ethynyl-4-benzoyloxypiperidine: A local anesthetic and antiarrhythmic drug.

Uniqueness: 1-(2-Ethoxyethyl)-2-methylpiperazine hydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. The presence of both an ethoxyethyl and a methyl group allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Biological Activity

1-(2-Ethoxyethyl)-2-methylpiperazine hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities, particularly concerning central nervous system (CNS) disorders. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₂₁ClN₂O

- Appearance : Colorless to light yellow viscous liquid

- Solubility : Soluble in water

The compound features a piperazine ring with an ethoxyethyl and a methyl group, which may influence its interaction with various biological targets, particularly neurotransmitter receptors.

Research indicates that 1-(2-Ethoxyethyl)-2-methylpiperazine hydrochloride may interact with serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions. Preliminary studies suggest potential anxiolytic and antidepressant-like effects , although further investigation is necessary to confirm these findings and elucidate the underlying mechanisms of action.

Biological Activity Overview

-

CNS Effects :

- Potential anxiolytic and antidepressant-like properties have been suggested through interaction with serotonin and dopamine systems.

- Compounds in the piperazine family have historically been studied for their effects on neurotransmitter systems.

-

Pharmacological Studies :

- Interaction studies indicate binding affinities to various receptors, which may influence therapeutic outcomes.

- Ongoing research aims to assess side effects associated with long-term use and clarify interaction profiles with neurotransmitter systems.

Comparative Analysis of Similar Compounds

To understand the unique properties of 1-(2-Ethoxyethyl)-2-methylpiperazine hydrochloride, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-(2-Ethoxyethyl)piperazine | 2734643 | Lacks methyl substitution; primarily used as a solvent |

| 1-Methylpiperazine | 109-00-2 | Simple piperazine derivative; used in organic synthesis |

| Quetiapine Fumarate | 111974-72-2 | Antipsychotic; derived from similar piperazine structure |

The unique ethoxyethyl substitution on the piperazine ring of 1-(2-Ethoxyethyl)-2-methylpiperazine hydrochloride may enhance receptor binding affinity or alter metabolic pathways compared to other derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, shedding light on the potential applications of 1-(2-Ethoxyethyl)-2-methylpiperazine hydrochloride:

- A study involving piperazine derivatives demonstrated significant interactions with serotonergic systems, suggesting possible applications in treating anxiety and depression .

- Another investigation highlighted the importance of structural modifications in enhancing the pharmacological profile of piperazines, indicating that similar modifications could optimize the activity of 1-(2-Ethoxyethyl)-2-methylpiperazine hydrochloride .

Q & A

Q. What are the optimal synthetic routes for 1-(2-Ethoxyethyl)-2-methylpiperazine hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via a Claisen-Schmidt condensation reaction using 1-(2-ethoxyethyl)piperidin-4-one and aromatic aldehydes, followed by cyclization with phenylhydrazine hydrochloride. Key steps include:

-

Condensation : React 1-(2-ethoxyethyl)piperidin-4-one with aldehydes (e.g., p-methoxybenzaldehyde) in methanol under reflux (70°C, 4–6 hours) to yield dienones (65–71% yield) .

-

Cyclization : Treat the dienones with phenylhydrazine hydrochloride in methanol at elevated temperatures to form pyrazolopiperidine derivatives. Purification via flash column chromatography (EtOAc/hexane gradient) and recrystallization ensures high purity .

Optimization Tips : -

Use anhydrous solvents to minimize side reactions.

-

Monitor reaction progress via TLC or HPLC.

-

Adjust stoichiometry of phenylhydrazine hydrochloride to improve cyclization efficiency.

- Data Table : Synthetic Yields and Conditions

| Step | Reactants | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Condensation | 1-(2-ethoxyethyl)piperidin-4-one + Aldehyde | Methanol | 70°C | 65–71% | |

| Cyclization | Dienone + Phenylhydrazine HCl | Methanol | 70°C | 60–68% |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural conformation of this compound?

- Methodological Answer :

-

NMR Spectroscopy : Use H and C NMR to confirm substituent positions and stereochemistry. For example, the methyl group on the piperazine ring appears as a singlet (~δ 1.2–1.5 ppm) in H NMR .

-

X-ray Crystallography : Resolve the crystal structure to determine chair (piperidine) and envelope (pyrazoline) conformations. The CCDC deposition number 862410 provides validated structural data .

-

IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm) to confirm cyclization success .

- Data Table : Key Spectral Peaks

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| H NMR | δ 1.35 (s, 3H, CH), δ 3.55 (m, OCHCH) | |

| X-ray | CCDC 862410 (chair/envelope conformations) | |

| IR | 1650 cm (C=O) |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?

- Methodological Answer : Discrepancies in bioactivity (e.g., kinase inhibition vs. CNS effects) may arise from assay conditions or cell-line variability. Strategies include:

- Standardized Assays : Use consistent protein kinase inhibition protocols (e.g., H-7 dihydrochloride as a positive control; IC comparisons) .

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM) to assess potency thresholds.

- Mechanistic Studies : Employ phosphoproteomics or siRNA knockdown to identify off-target effects .

Q. What strategies are employed to investigate the structure-activity relationship (SAR) of this compound in modulating CNS-related targets?

- Methodological Answer :

- Derivative Synthesis : Modify the ethoxyethyl or methylpiperazine moieties to assess impact on CNS depressant activity (e.g., replace ethoxy with methoxy groups) .

- Pharmacological Profiling : Test analogs in rodent models for sedation or anti-inflammatory effects (e.g., compare to phenylbutazone) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for GABA receptors or serotonin transporters .

Q. How can researchers elucidate the pharmacological mechanisms of this compound in kinase inhibition or oxidative stress pathways?

- Methodological Answer :

- Kinase Assays : Use recombinant kinases (e.g., PKC, PKA) with ATP-competitive assays (IC determination) .

- ROS Detection : Measure NADPH oxidase activity in macrophages using cytochrome c reduction assays .

- Pathway Analysis : Combine Western blotting (e.g., p38 MAPK phosphorylation) and RNA-seq to map signaling cascades .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.